2-(Fluoromethyl)azetidine; trifluoroacetic acid

説明

The research on azetidine derivatives, including 2-(Fluoromethyl)azetidine and its interactions with trifluoroacetic acid, is a growing field due to the potential applications of these compounds in medicinal chemistry and as building blocks in organic synthesis. The studies provided explore various synthetic strategies and the biological activities of these and related compounds.

Synthesis Analysis

The synthesis of azetidine derivatives has been approached through different pathways. Paper describes a method starting from 1,1,1-trifluoroacetone to synthesize 1-alkyl-2-(trifluoromethyl)aziridines, which are then transformed into primary β-iodo amines. This showcases the versatility of azetidine derivatives in synthetic chemistry. Paper outlines the synthesis of 3-fluoroazetidine-3-carboxylic acid, highlighting the potential of azetidine derivatives as building blocks in medicinal chemistry. Paper presents a convenient approach to synthesize nonactivated 1-alkyl-2-(trifluoromethyl)azetidines, further expanding the utility of these compounds in creating diverse α-(trifluoromethyl)amines.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their reactivity and potential applications. The studies do not directly provide detailed molecular structure analysis, but the synthetic pathways suggest that the ring structure of azetidines is amenable to various functionalizations, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid in paper and the functionalized aziridine- and azetidine-carboxylic acid derivatives in paper .

Chemical Reactions Analysis

Azetidine derivatives undergo a range of chemical reactions, as evidenced by the synthesis and subsequent transformations described in the papers. For instance, paper assesses the reactivity profile of 2-CF3-azetidines, showing their potential to undergo regiospecific ring opening, which is different from azetidines with other electron-withdrawing groups. Paper also explores the transformation of functionalized azaheterocycles, indicating the broad reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. While the papers do not provide explicit details on these properties, the successful synthesis and application of these compounds suggest that they possess the necessary stability and reactivity for use in various chemical processes. Paper introduces 3-fluoro-Aze amino acids as stable analogs of hydroxy-Aze, which are not susceptible to aldol cleavage, indicating the importance of fluorine substitution in stabilizing the azetidine ring.

科学的研究の応用

Multicomponent Coupling in Organic Synthesis

- Trifluoroacetic acid promotes a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water, yielding N-aryl β-amino alcohol derivatives, an important class of medicinally relevant compounds (Roy, Baviskar, & Biju, 2015).

Synthetic Applications in Fluorinated Compounds

- The nickel-catalyzed trans-selective dicarbofunctionalization of N-Boc-2-pyrroline and N-Boc-2-azetine, classes of endocyclic enecarbamates, enables the efficient synthesis of fluorinated amino acids and oligopeptides (Xu et al., 2020).

Development of Constrained Azaheterocycles

- 1-Alkyl-2-(trifluoromethyl)azetidines, a new class of constrained azaheterocycles, show potential for further exploration due to their unique reactivity profile, differing significantly from other azetidines (Kenis et al., 2012).

Optical-Based Chemosensors

- N-fused aza-indacene-based fluorophores, prepared using trifluoroacetic acid, act as optical-based chemosensors for carbon dioxide, highlighting the potential for environmental monitoring applications (Ishida et al., 2013).

Advanced Imaging and Radiopharmaceuticals

- The production of 2-[18F]fluoroethylamine from 2-[18F]fluoroethyl azide, using trifluoroacetic acid, demonstrates applications in positron emission tomography (PET) tracers for medical imaging (Glaser et al., 2012).

Antioxidant Activity Studies

- Schiff bases and azetidines derived from phenyl urea derivatives exhibit significant in-vitro antioxidant effects, suggesting potential in medicinal chemistry (Nagavolu et al., 2017).

Fluoromethylation in Organic Synthesis

- Photoredox catalysis involving trifluoroacetic acid enables fluoromethylation of carbon-carbon multiple bonds, relevant in the synthesis of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Divergent Reactions in Medicinal Chemistry

- Azabicyclo[1.1.0]butyl carbinols, treated with trifluoroacetic anhydride, undergo semipinacol rearrangement, producing keto 1,3,3‐substituted azetidines, a privileged motif in medicinal chemistry (Gregson, Noble, & Aggarwal, 2021).

特性

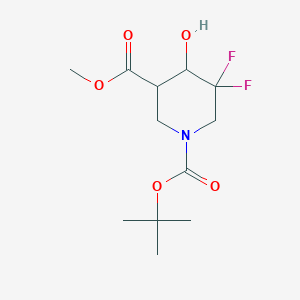

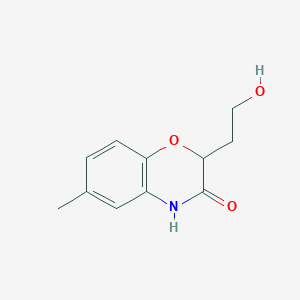

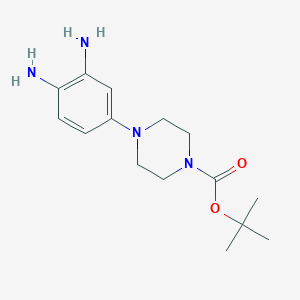

IUPAC Name |

2-(fluoromethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.C2HF3O2/c5-3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIMXDUXSJWJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)azetidine; trifluoroacetic acid | |

CAS RN |

2227206-76-8 | |

| Record name | Azetidine, 2-(fluoromethyl)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227206-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。